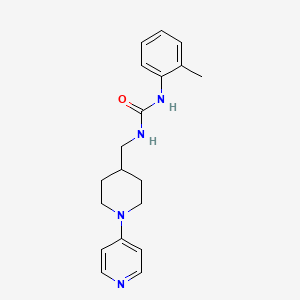
1-((1-(吡啶-4-基)哌啶-4-基)甲基)-3-(邻甲苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" is a urea derivative that incorporates both pyridine and piperidine moieties. Urea derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The pyridine ring, a basic nitrogen-containing heterocycle, is often involved in drug design due to its ability to engage in various interactions with biological targets. Piperidine, a six-membered nitrogen-containing heterocycle, is also frequently found in bioactive molecules and can influence the pharmacokinetic and pharmacodynamic properties of drugs .
Synthesis Analysis
The synthesis of pyridine-2-yl substituted ureas, which are structurally related to the compound , can be achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of substituted ureas. The process is noted for its good-to-high yields and can accommodate various functional groups on the pyridine ring .
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly influence their biological activity. For instance, the equilibrium between conformational isomers of pyrid-2-yl ureas has been studied, showing a preference for certain isomers depending on the substituents present. These structural variations can affect the molecule's ability to bind to biological targets such as cytosine .
Chemical Reactions Analysis
Pyrid-2-yl ureas have been shown to bind cytosine with varying binding constants, influenced by the nature of the substituents. Electron-withdrawing groups, in particular, enhance intermolecular complexation with cytosine, which could be relevant for the compound if it were to interact with similar biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are crucial for their biological function. For example, the acid-base properties of 1-(pyrid-4-yl)piperazine, a related compound, have been characterized, and its vibrational spectra analyzed using FT-IR and FT-Raman spectroscopy. Such studies provide insights into the reactivity of the molecule and its potential interactions with biological systems. The computational analysis, including HOMO-LUMO studies and NBO analysis, can also predict the stability and reactivity of these molecules .
科学研究应用
缓蚀
包括具有吡啶-4-基和哌啶-4-基基序的尿素衍生的曼尼希碱已被合成并作为盐酸溶液中低碳钢表面的缓蚀剂进行了检查。这些化合物通过电化学方法已经证明了显着的抑制效率,该效率随着抑制剂浓度的增加而增加。这些抑制剂的吸附遵循朗缪尔吸附等温线,表明与金属表面有强烈且有利的相互作用。这项研究表明尿素衍生物在酸性环境中保护金属免受腐蚀的潜力 (Jeeva 等人,2015)。
超分子化学
具有吡啶取代基的尿素衍生物已被探索其组装成金属超分子大环的能力。这些大环是通过由金属离子的配位和氢键驱动的自组装过程形成的。吡啶和尿素官能团的结合允许设计具有分子识别、催化和新型材料开发的潜在应用的复杂结构 (Troff 等人,2012)。
抗菌活性
N-取代尿素衍生物,包括那些具有吡啶环的,已被合成并对其抗菌性能进行了评估。这些化合物对各种细菌和真菌菌株表现出中等的活性,突出了它们作为开发新型抗菌剂的先导化合物的潜力 (Reddy 等人,2003)。
阴离子识别
吡啶-尿素衍生物已对其阴离子识别性能进行了研究。这些化合物可以与阴离子形成稳定的配合物,这得益于氢键相互作用。这些特性对于开发传感器和用于在各种环境中检测和量化阴离子的装置非常有价值 (Ośmiałowski 等人,2013)。
光学和电子特性
尿素衍生物的光学和电子特性,特别是那些包含吡啶单元的衍生物,一直是光电和材料科学应用的关注主题。专注于电子结构、吸收光谱和非线性光学特性的研究提供了有关如何利用这些化合物设计用于电子和光子应用的新型材料的见解 (Shkir 等人,2018)。
属性
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-4-2-3-5-18(15)22-19(24)21-14-16-8-12-23(13-9-16)17-6-10-20-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXEXKGDDJQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)
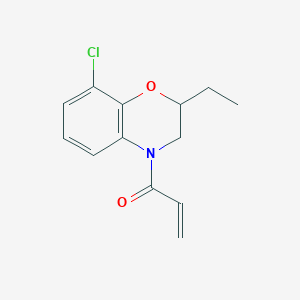
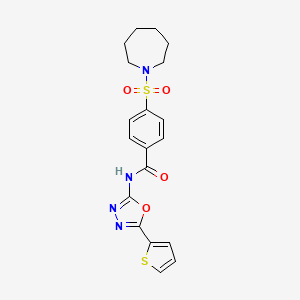
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
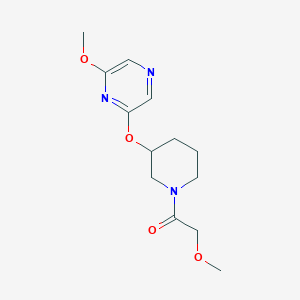

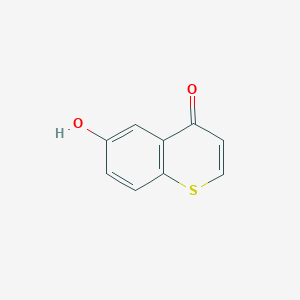
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)